molecular formula C9H9F2NO2 B13595457 Methyl 2-amino-2-(2,3-difluorophenyl)acetate

Methyl 2-amino-2-(2,3-difluorophenyl)acetate

Cat. No.: B13595457
M. Wt: 201.17 g/mol
InChI Key: SGUAWIBDAFYDGW-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3-difluorophenyl)acetate is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions, and the carboxyl group is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,3-difluorophenyl)acetate typically involves the esterification of 2-amino-2-(2,3-difluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-difluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-2-(2,3-difluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(2,3-difluorophenyl)acetate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,4-difluorophenyl)acetate
  • Methyl 2-amino-2-(2,5-difluorophenyl)acetate
  • Methyl 2-amino-2-(3,4-difluorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(2,3-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3-difluoro substitution pattern may confer distinct electronic and steric properties compared to other difluorophenyl derivatives .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 2-amino-2-(2,3-difluorophenyl)acetate

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3

InChI Key

SGUAWIBDAFYDGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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